molecular formula C14H15N3O2S2 B3003798 N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 923164-33-4

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B3003798
CAS No.: 923164-33-4
M. Wt: 321.41
InChI Key: XFLGKMQTIMPMQV-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide is a synthetic organic compound intended for research and development purposes. This molecule features a cyclopropanecarboxamide group linked to a thiazole ring, which is further connected to a thiophene-containing amide structure. The presence of both thiazole and thiophene heterocycles is significant, as these motifs are commonly found in compounds with various biological activities and are frequently investigated in medicinal chemistry . The cyclopropanecarboxamide functional group is a notable structural component in many bioactive molecules and pharmaceutical agents. For instance, similar N-substituted cyclopropanecarboxamide derivatives have been described in patent literature as useful for the treatment of degenerative and inflammatory diseases, including neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease . Other research compounds featuring this group have been studied as inhibitors of targets like Aurora Kinase, which is relevant in oncology research . Researchers may value this compound as a chemical intermediate or as a pharmacological probe for exploring new therapeutic areas. Its structure suggests potential for use in high-throughput screening campaigns or as a starting point for the synthesis of more complex molecules. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c18-12(15-7-11-2-1-5-20-11)6-10-8-21-14(16-10)17-13(19)9-3-4-9/h1-2,5,8-9H,3-4,6-7H2,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLGKMQTIMPMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This solubility profile may influence the compound’s bioavailability.

Biological Activity

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that exhibits potential biological activities due to its unique structural features, including thiazole and thiophene rings. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H15N3O3S2C_{13}H_{15}N_{3}O_{3}S_{2}, with a molecular weight of 325.4 g/mol. The presence of functional groups such as thiazole and thiophene enhances its pharmacological properties.

Property Value
Molecular FormulaC13H15N3O3S2C_{13}H_{15}N_{3}O_{3}S_{2}
Molecular Weight325.4 g/mol
Structural FeaturesThiazole, Thiophene

Biological Activity

Compounds containing thiazole and thiophene moieties have been extensively studied for various biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes due to its ability to form stable complexes with biological macromolecules.

Antimicrobial Studies

A study by Umesha et al. (2009) demonstrated that thiazole derivatives possess antimicrobial properties against a range of pathogens. The mechanism of action is believed to involve disruption of bacterial cell walls.

Anticancer Studies

Research conducted on similar thiazole compounds revealed selective cytotoxicity against tumorigenic cell lines, indicating that the presence of the thiazole ring enhances the compound's effectiveness as an anticancer agent. For instance, derivatives with fluorinated phenyl groups have shown increased potency against cancer cells due to improved binding affinity to target receptors.

Enzyme Interaction Studies

The interaction of this compound with specific enzymes has been investigated in vitro. These studies suggest that the compound can inhibit key metabolic pathways, providing insights into its potential use in metabolic disorders.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazole Ring : The initial step involves reacting appropriate thioketones with amines to form the thiazole structure.
  • Introduction of Thiophenyl Group : This step includes coupling reactions that introduce the thiophenyl moiety into the compound.
  • Cyclopropanecarboxamide Formation : Finally, cyclopropanecarboxylic acid derivatives are incorporated through acylation reactions.

Comparison with Similar Compounds

Key Insights :

  • Lower yields (6–43%) suggest synthetic challenges with bulkier or polar substituents (e.g., piperazine).
  • The thiophen-2-ylmethyl group in the target compound may offer better synthetic accessibility compared to pyridine derivatives.
  • Pyridine substituents could modulate solubility and target engagement (e.g., piperazine enhances basicity for kinase interactions) .
2.1.2. Cyclopropanecarboxamide Variants ()
  • 923139-08-6: Replaces thiophen-2-ylmethyl with p-tolylamino (structure: N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide).
  • 923121-43-1 : Substitutes cyclopropanecarboxamide with pivalamide.

Key Insights :

  • Pivalamide in 923121-43-1 may reduce metabolic stability due to esterase susceptibility, whereas cyclopropanecarboxamide resists oxidation .
2.2. Functional Group Modifications
2.2.1. Sulfonamido Derivatives ()

Compounds 5–7 incorporate sulfonamidoacetamide linkages:

  • 5 : Oxazole-sulfonamido-benzamide.
  • 6 : Thiazole-sulfonamido-benzamide.
  • 7 : Imidazole-sulfonamido-benzamide.

Key Insights :

  • Ultrasonication-assisted synthesis (DMAP/DCM) contrasts with the target compound’s Pinacoboronate-based route, indicating divergent scalability .
2.2.2. Benzo[d]thiazole-Triazole Hybrids ()

Examples include N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide (m.p. 239–240°C).

Key Insights :

  • Triazole linkages introduce rigidity and metal-binding capacity, useful in multitarget ligands (e.g., Alzheimer’s disease).
  • Higher melting points suggest superior crystalline stability compared to the target compound, though solubility may be compromised .
3.2. Pharmacological Profiles
Compound Bioactivity Notes Potential Application Reference
Target Compound Structural similarity to prion inhibitors Neurodegenerative diseases
44–47 () Tested for prion disease models Antiprion agents
5–7 () Sulfonamido groups for enzyme inhibition Antimicrobial/kinase targets
85 () Trifluoromethoxy group for enhanced binding Multitarget ligands

Critical Analysis

  • Structural Advantages : The thiophene group in the target compound may offer balanced lipophilicity and electronic effects compared to pyridine () or phenyl () analogs.
  • Synthetic Limitations : Low yields in pyridine derivatives () highlight the need for optimized coupling conditions.
  • Pharmacological Gaps : Direct bioactivity data for the target compound are absent; inferences rely on structural analogs in prion research () and kinase inhibition ().

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